molecular formula C6H14ClNO B3108114 (3R,4S)-3-Methyloxan-4-amine hydrochloride CAS No. 1638744-60-1

(3R,4S)-3-Methyloxan-4-amine hydrochloride

Cat. No.: B3108114
CAS No.: 1638744-60-1
M. Wt: 151.63
InChI Key: KNQUEEOHOGWETD-GEMLJDPKSA-N
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Description

(3R,4S)-3-Methyloxan-4-amine hydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by its oxan ring structure, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Methyloxan-4-amine hydrochloride typically involves the stereoselective reduction of suitable precursors. One common method includes the reduction of oxan derivatives using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound with high stereoselectivity and yield. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyloxan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan derivatives with higher oxidation states, while reduction typically produces more saturated compounds .

Scientific Research Applications

(3R,4S)-3-Methyloxan-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Its stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride
  • [(3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride

Uniqueness

(3R,4S)-3-Methyloxan-4-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in medicinal chemistry and drug development .

Properties

IUPAC Name

(3R,4S)-3-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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